Barusiban
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Overview
Description
Barusiban, also known as FE-200440, is a synthetic cyclic hexapeptide that functions as an oxytocin receptor antagonist. It is primarily used in scientific research for its ability to inhibit oxytocin-induced contractions.
Preparation Methods
Barusiban is synthesized through a series of peptide coupling reactions. The synthetic route involves the assembly of the hexapeptide chain using solid-phase peptide synthesis (SPPS). The process includes the coupling of protected amino acids, followed by deprotection and cyclization to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), along with solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Chemical Reactions Analysis
Barusiban undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Barusiban has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in modulating oxytocin receptor activity.
Medicine: Explored for its potential use in managing preterm labor and improving outcomes in in vitro fertilization.
Industry: Utilized in the development of new therapeutic agents targeting oxytocin receptors
Mechanism of Action
Barusiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents oxytocin-induced uterine contractions, making it useful in managing preterm labor. The molecular targets involved include the oxytocin receptor, and the pathways affected are those related to uterine contraction and relaxation .
Comparison with Similar Compounds
Barusiban is similar to other oxytocin receptor antagonists such as atosiban and carbetocin. it is unique due to its high affinity for the oxytocin receptor and its long-acting nature. Atosiban, for example, is another oxytocin receptor antagonist but has a shorter duration of action compared to this compound .
Similar Compounds
- Atosiban
- Carbetocin
- Oxytocin antagonists in general
This compound’s uniqueness lies in its potent and selective inhibition of oxytocin-induced contractions, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
285571-64-4 |
---|---|
Molecular Formula |
C40H63N9O8S |
Molecular Weight |
830.1 g/mol |
IUPAC Name |
(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1 |
InChI Key |
UGNGRKKDUVKQDF-IHOMMZCZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
285571-64-4 | |
sequence |
WIXNXX |
Synonyms |
barusiban |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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